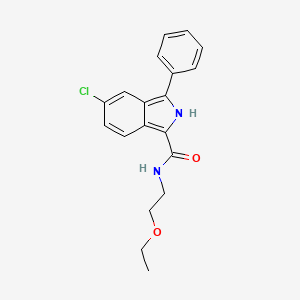
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide is an organic compound with a complex structure that includes a chloro group, an ethoxyethyl chain, and a phenyl group attached to an isoindole core
Méthodes De Préparation
The synthesis of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the isoindole derivative with an ethoxyethyl halide under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxyethyl chain and formation of corresponding alcohols or acids.
Applications De Recherche Scientifique
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide include:
5-Chloro-N-(2-ethoxyethyl)-2-nitrobenzamide: This compound has a nitro group instead of a phenyl group, leading to different chemical and biological properties.
5-Chloro-N-(2-ethoxyethyl)-2-iodobenzamide:
Pyrimidifen: This compound has a pyrimidine ring instead of an isoindole core, resulting in different biological activities and uses.
Propriétés
Numéro CAS |
61295-33-8 |
|---|---|
Formule moléculaire |
C19H19ClN2O2 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
5-chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-11-10-21-19(23)18-15-9-8-14(20)12-16(15)17(22-18)13-6-4-3-5-7-13/h3-9,12,22H,2,10-11H2,1H3,(H,21,23) |
Clé InChI |
GVBVFUQQMBHBJO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


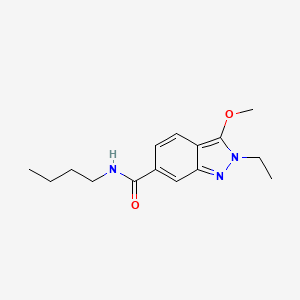
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
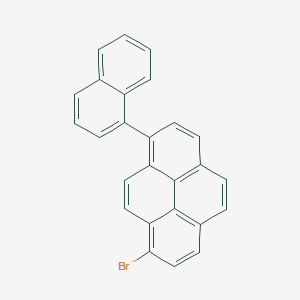
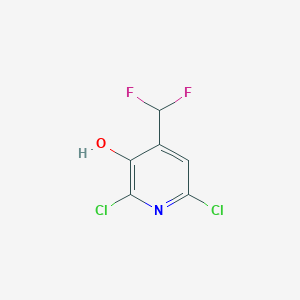

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
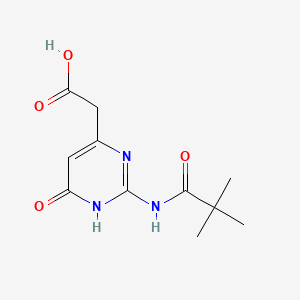
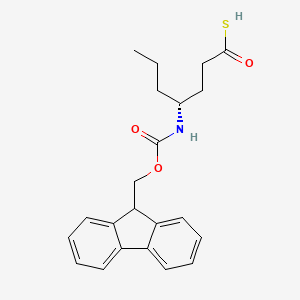


![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)

![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
